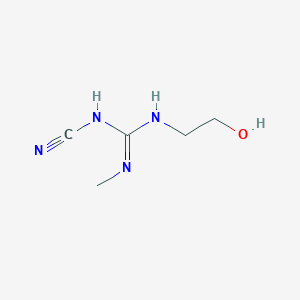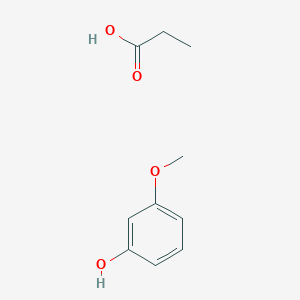
2,3-Bis(2-methylbutan-2-yl)benzene-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Bis(2-methylbutan-2-yl)benzene-1,4-diol is an organic compound characterized by its unique structure, which includes two 2-methylbutan-2-yl groups attached to a benzene ring with two hydroxyl groups at the 1 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(2-methylbutan-2-yl)benzene-1,4-diol typically involves Friedel-Crafts alkylation reactions. In one method, 1,4-dimethoxybenzene is reacted with 3-methyl-2-butanol in the presence of sulfuric acid. The reaction proceeds through the formation of a carbocation intermediate, which then undergoes electrophilic aromatic substitution to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar Friedel-Crafts alkylation processes, optimized for higher yields and efficiency. The use of excess 3-methyl-2-butanol and controlled reaction conditions, such as temperature and acid concentration, are crucial for maximizing the production .
化学反応の分析
Types of Reactions: 2,3-Bis(2-methylbutan-2-yl)benzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the alkyl groups or hydroxyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) are employed.
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted benzene derivatives.
科学的研究の応用
2,3-Bis(2-methylbutan-2-yl)benzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism by which 2,3-Bis(2-methylbutan-2-yl)benzene-1,4-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The compound’s structure allows it to interact with specific proteins, potentially modulating their activity and leading to various biological effects .
類似化合物との比較
- 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene
- 1,4-Dihexoxy-2,5-bis(2-methylbutan-2-yl)benzene
- 1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene
Comparison: Compared to these similar compounds, 2,3-Bis(2-methylbutan-2-yl)benzene-1,4-diol is unique due to the specific positioning of its hydroxyl groups and alkyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
67708-79-6 |
|---|---|
分子式 |
C16H26O2 |
分子量 |
250.38 g/mol |
IUPAC名 |
2,3-bis(2-methylbutan-2-yl)benzene-1,4-diol |
InChI |
InChI=1S/C16H26O2/c1-7-15(3,4)13-11(17)9-10-12(18)14(13)16(5,6)8-2/h9-10,17-18H,7-8H2,1-6H3 |
InChIキー |
GPMCZKILFBRNNY-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)C1=C(C=CC(=C1C(C)(C)CC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[(Benzyloxy)carbonyl]-2-methylalanyl-N-methyl-L-prolinamide](/img/structure/B14477685.png)
![2-[3-(Diethylamino)phenoxy]ethan-1-ol](/img/structure/B14477694.png)







![Dimethyl[(pent-2-en-3-yl)oxy]phenylsilane](/img/structure/B14477746.png)

